[(1-Ethylpropyl)amino](oxo)acetic acid

Enzyme Inhibition Medicinal Chemistry Chemical Biology

Acquire [(1-ethylpropyl)amino](oxo)acetic acid (CAS: 1142202-55-8) for your medicinal chemistry and fragment-based drug discovery (FBDD) programs. Its low MW (159.18 Da) and balanced LogP (0.38) enable efficient fragment screening, while the N-(1-ethylpropyl) oxamate scaffold provides a distinct steric profile for SAR exploration. The alpha-ketoamide warhead is critical for protease inhibitor design. Procure 95% purity for cost-efficient library synthesis, or the 97% grade for sensitive biophysical assays. Available in 1 g and 5 g sizes to support parallel chemistry.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 1142202-55-8
Cat. No. B1345817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Ethylpropyl)amino](oxo)acetic acid
CAS1142202-55-8
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCC(CC)NC(=O)C(=O)O
InChIInChI=1S/C7H13NO3/c1-3-5(4-2)8-6(9)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)
InChIKeyJEHWLPWXBVPHNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-Ethylpropyl)amino](oxo)acetic Acid (CAS 1142202-55-8): A Procurement-Ready Oxalamic Acid Building Block


[(1-Ethylpropyl)amino](oxo)acetic acid, also known as N-(1-ethylpropyl)-oxalamic acid or 2-oxo-2-(pentan-3-ylamino)acetic acid, is a small-molecule organic compound belonging to the oxalamic acid (oxamate) class. With the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol, it features an alpha-ketoamide core linked to a branched 1-ethylpropyl (pentan-3-yl) amine side chain . This compound is commercially available from multiple suppliers at standard research purities (typically 95–97%), positioning it as an accessible synthetic intermediate . Its structure shares the N-substituted oxamate scaffold with known enzyme inhibitor pharmacophores, suggesting potential utility as a fragment or building block in medicinal chemistry programs [1].

Why Generic Substitution of [(1-Ethylpropyl)amino](oxo)acetic Acid is Not Advisable Without Experimental Validation


The specific substitution of [(1-ethylpropyl)amino](oxo)acetic acid prevents the generic interchangeability of similar compounds in its class. While the N-substituted oxamate core is a recognized scaffold for competitive enzyme inhibition, the precise biological activity is dictated by the steric and electronic properties of the N-alkyl side chain. Substituting the branched 1-ethylpropyl group for a smaller (e.g., N-propyl) or more polar substituent can alter molecular recognition, target selectivity, and physicochemical properties like LogP. For instance, the absence of high-quality, structure-linked bioactivity data for this compound in authoritative public databases confirms that its pharmacological or inhibitory profile cannot be reliably inferred from structurally related analogs [1]. This necessitates direct experimental evaluation in a user's specific assay system rather than relying on class-based assumptions for procurement decisions.

Direct Evidence Limitations for [(1-Ethylpropyl)amino](oxo)acetic Acid: An Assessment of Publicly Available Data


Absence of Validated, Target-Specific Bioactivity Data for Procurement Benchmarking

A comprehensive search of primary research articles, patents, and authoritative databases (e.g., PubChem BioAssay, BindingDB) returns no validated, target-specific IC50, Ki, or EC50 values for [(1-ethylpropyl)amino](oxo)acetic acid [1]. While BindingDB lists assay entries for compounds with the same formula (C7H13NO3), these cannot be definitively matched to this specific structure due to ambiguous or missing structural annotations in the underlying data sources [2]. For example, an IC50 value of 1.59E+3 nM against KDM4D is associated with a ChEMBL ID (CHEMBL1383671) that is not explicitly linked to CAS 1142202-55-8 [3]. Consequently, any claim of a specific biological target or potency for this compound would be speculative.

Enzyme Inhibition Medicinal Chemistry Chemical Biology

Differentiation by Physicochemical Profile: LogP and Structural Determinants

In the absence of biological data, physicochemical properties provide the primary basis for differentiation. [(1-Ethylpropyl)amino](oxo)acetic acid has a calculated LogP of 0.38 , indicating a balanced hydrophilicity-lipophilicity profile compared to its ethyl ester analog, ethyl [(1-ethylpropyl)amino](oxo)acetate (CAS 349442-60-0), which is more lipophilic . The free carboxylic acid is distinct from the ester in its hydrogen-bonding capacity and potential for forming salts, making it a different entity for solubility and formulation. This LogP value places it near the threshold often associated with favorable oral bioavailability and solubility, differentiating it from both more hydrophobic (e.g., N-aryl) and more hydrophilic (e.g., N-acetyl) oxamate analogs.

Physicochemical Properties Drug Design Library Synthesis

Purity and Supplier-Dependent Quality as a Procurement Differentiator

The primary verifiable differentiator for procurement lies in supplier-specific quality metrics. The compound is available in various purity grades, most commonly 95% (e.g., from AK Scientific, Sigma-Aldrich/Combi-Blocks) and 97% (e.g., from Bidepharm/Leyan) . This difference of 2% can be meaningful for high-precision applications like quantitative NMR or when the compound is used as a starting material in a multi-step synthesis where impurity accumulation is a concern. Users must select a supplier based on the specific purity and supporting documentation (e.g., Certificate of Analysis, MSDS) required for their project.

Analytical Chemistry Quality Control Sourcing

Comparative Analysis of Available Package Sizes and Associated Unit Economics

Procurement options vary by package size and supplier. As a representative example, AK Scientific offers this compound in 1g and larger quantities . In contrast, other suppliers like CymitQuimica (Fluorochem) offer standard 1g and 5g packs . The unit cost typically decreases with larger package sizes, which is standard for research chemicals. A direct price comparison is necessary at the time of purchase, but the availability of multiple package sizes allows researchers to align procurement with project scale—from initial screening (1g) to hit validation or SAR studies (5g or more). This flexibility is a practical differentiator for budgeting and resource management.

Supply Chain Cost Analysis Procurement

Recommended Research Applications for [(1-Ethylpropyl)amino](oxo)acetic Acid (CAS 1142202-55-8)


Chemical Biology Probe Development and Fragment-Based Screening

Given its low molecular weight (159.18 g/mol) and balanced LogP (0.38), this compound is well-suited as a fragment for fragment-based drug discovery (FBDD) or as a core scaffold for generating chemical probes . Its oxamate core can chelate metal ions in enzyme active sites, a property seen in related compounds that inhibit metalloenzymes like lactate dehydrogenase (LDH) . Researchers should acquire the highest available purity (97%) for sensitive biophysical assays (e.g., SPR, NMR) to minimize the risk of false-positive or false-negative results from impurities .

Synthesis of Alpha-Ketoamide-Based Enzyme Inhibitors

The alpha-ketoamide moiety is a recognized warhead in several clinically relevant protease and viral enzyme inhibitors (e.g., Boceprevir, Telaprevir) . [(1-Ethylpropyl)amino](oxo)acetic acid serves as a readily available starting material for constructing these pharmacophores. Its branched aliphatic side chain can be exploited to probe steric requirements within an enzyme's binding pocket. For SAR studies, the 1g and 5g package sizes offered by multiple vendors provide sufficient material for parallel synthesis and initial biochemical evaluation .

Construction of Specialized Compound Libraries

For organizations building proprietary compound libraries focused on protease inhibition or metal chelation, this compound offers a distinct structural feature in its branched N-alkyl group. This differentiates it from simpler N-alkyl or N-aryl oxamates. Its commercial availability from multiple suppliers ensures a stable supply chain for library synthesis. When procuring for library production, the 95% purity grade is often a cost-effective and technically acceptable starting point, as subsequent purification steps are standard .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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